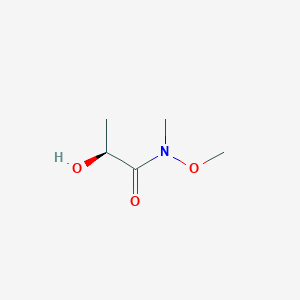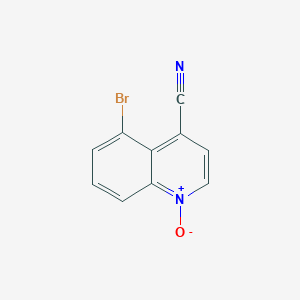
5-Bromo-4-cyanoquinoline
Descripción general
Descripción
5-Bromo-4-cyanoquinoline is a quinoline derivative with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . Quinoline derivatives are nitrogen-containing bicyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Métodos De Preparación
The synthesis of 5-Bromo-4-cyanoquinoline can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For instance, the bromination of 4-cyanoquinoline using bromine in the presence of a suitable catalyst can yield this compound . Additionally, modern synthetic methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been employed to enhance the efficiency and yield of quinoline derivatives .
Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. This includes the use of recyclable catalysts, one-pot reactions, and environmentally friendly solvents .
Análisis De Reacciones Químicas
5-Bromo-4-cyanoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: Quinoline derivatives can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Bromo-4-cyanoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-cyanoquinoline involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interact with other cellular targets, such as enzymes and receptors, to exert their biological effects .
Comparación Con Compuestos Similares
5-Bromo-4-cyanoquinoline can be compared with other quinoline derivatives, such as:
2-Bromoquinoline: Similar in structure but with the bromine atom at the 2-position.
4-Bromoquinoline: Similar in structure but with the bromine atom at the 4-position.
6-Iodoquinoline: Contains an iodine atom instead of bromine at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and a subject of ongoing scientific research.
Propiedades
IUPAC Name |
5-bromoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZNGPMFQVGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[(3,5-Dicarboxyphenyl)methyldisulfanyl]methyl]benzene-1,3-dicarboxylic acid](/img/structure/B8143027.png)

![3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide](/img/structure/B8143032.png)











